Tetradecanenitrile

Description

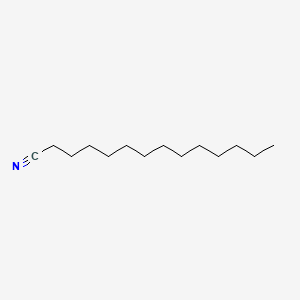

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetradecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRCLPRHEOPXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060877 | |

| Record name | Tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-63-0, 68002-66-4 | |

| Record name | Tetradecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Myristonitrile: Chemical Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristonitrile, also known by its IUPAC name tetradecanenitrile, is a long-chain aliphatic nitrile.[1][2][3] As a member of the nitrile family, it possesses a terminal cyano group (-C≡N), which imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, applications, and safety considerations of myristonitrile, with a particular focus on its relevance to the fields of chemical research and drug development.

Chemical Structure and Formula

Myristonitrile is characterized by a fourteen-carbon alkyl chain with a nitrile functional group at one terminus.[4] This structure imparts both hydrophobic (the long alkyl chain) and polar (the nitrile group) characteristics to the molecule.

Molecular Formula: C₁₄H₂₇N[1][2][3]

Synonyms: this compound, 1-Cyanotridecane, Tridecyl Cyanide, Myristyl nitrile.[1][2][3][4]

Below is a 2D representation of the chemical structure of myristonitrile.

Caption: 2D Chemical Structure of Myristonitrile (this compound)

Physicochemical Properties

The physical and chemical properties of myristonitrile are largely dictated by its long alkyl chain and the polar nitrile group. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Weight | 209.37 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 19 °C | |

| Boiling Point | 226-227 °C at 100 mmHg | |

| Density | 0.830 g/mL | |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

| Refractive Index | 1.4415 |

Synthesis of Myristonitrile

The synthesis of long-chain aliphatic nitriles like myristonitrile can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Common Synthetic Pathways:

-

Nucleophilic Substitution of Alkyl Halides (Kolbe Nitrile Synthesis): This is a classical and widely used method for the preparation of nitriles. It involves the reaction of an appropriate alkyl halide (e.g., 1-bromotridecane or 1-chlorotridecane) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[5] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone to facilitate the Sₙ2 reaction mechanism.[6]

-

Dehydration of Primary Amides: Myristonitrile can also be synthesized by the dehydration of myristamide (tetradecanamide). Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[5] This method is particularly useful when the corresponding primary amide is readily available.

The following diagram illustrates a generalized workflow for the synthesis of myristonitrile via the Kolbe nitrile synthesis.

Caption: Generalized workflow for the synthesis of myristonitrile.

Applications in Research and Drug Development

While specific, large-scale applications of myristonitrile in drug development are not extensively documented in publicly available literature, its chemical nature as a long-chain nitrile makes it a versatile intermediate in organic synthesis. The nitrile functionality is a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further molecular elaboration.[7]

Potential applications of myristonitrile in a research and development context include:

-

Synthesis of Bioactive Molecules: The nitrile group can be readily hydrolyzed to a carboxylic acid (myristic acid), reduced to a primary amine (tetradecylamine), or reacted with Grignard reagents to form ketones. These transformations allow for the introduction of the long C14 alkyl chain into more complex molecular scaffolds, which can be of interest in the development of lipids, surfactants, and other molecules with tailored hydrophobic properties.

-

Intermediate for Heterocycle Synthesis: Nitriles are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.[8]

-

Probing Hydrophobic Interactions: The long, unbranched alkyl chain of myristonitrile can be incorporated into molecular probes designed to study hydrophobic pockets in proteins or other biological macromolecules.

Spectroscopic Characterization

The structural elucidation and purity assessment of myristonitrile are typically performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of myristonitrile is the sharp, intense absorption band corresponding to the C≡N stretching vibration. This peak typically appears in the region of 2260-2240 cm⁻¹ for saturated aliphatic nitriles.[9] The presence of this strong absorption is a clear indicator of the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of myristonitrile is expected to be relatively simple. The protons on the carbon adjacent to the nitrile group (α-protons) will appear as a triplet at approximately 2.3 ppm. The protons of the long methylene chain will resonate as a complex multiplet in the range of 1.2-1.6 ppm, and the terminal methyl protons will appear as a triplet at around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the nitrile carbon at around 119-121 ppm.[10] The carbons of the alkyl chain will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The electron ionization mass spectrum of long-chain aliphatic nitriles often exhibits a weak or absent molecular ion peak (M⁺). However, a characteristic [M-1]⁺ peak, resulting from the loss of an alpha-hydrogen, is frequently observed.[11] A notable fragmentation for straight-chain nitriles with seven or more carbons is the formation of a fragment at m/z 97.[11] Other significant fragments arise from the cleavage of the alkyl chain.

Caption: Common fragmentation pathways for myristonitrile in mass spectrometry.

Safety and Handling

Myristonitrile is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[12] Appropriate safety precautions must be taken when handling this chemical.

-

GHS Classification:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[12]

-

P270: Do not eat, drink or smoke when using this product.[12]

-

P273: Avoid release to the environment.[12]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]

-

P330: Rinse mouth.[12]

-

P391: Collect spillage.[12]

-

P501: Dispose of contents/container to an approved waste disposal plant.[12]

-

It is essential to handle myristonitrile in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, flush with copious amounts of water. If swallowed, seek immediate medical attention.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]

- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 7. scribd.com [scribd.com]

- 8. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. GCMS Section 6.17 [people.whitman.edu]

- 12. This compound|MSDS [dcchemicals.com]

An In-Depth Technical Guide to 1-Cyanotridecane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Cyanotridecane, also known as tetradecanenitrile, a long-chain aliphatic nitrile with significant potential in organic synthesis and as a precursor for various functionalized molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into its synthesis, characterization, potential applications, and safe handling.

Core Properties and Identification

1-Cyanotridecane is a C14 linear chain nitrile. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 629-63-0 | [1] |

| Molecular Formula | C₁₄H₂₇N | [1] |

| Molecular Weight | 209.37 g/mol | [1] |

| Melting Point | 19 °C | [1] |

| Boiling Point | 306.3 °C at 760 mmHg | [1] |

| Density | 0.827 g/cm³ | [1] |

Synthesis of 1-Cyanotridecane: The Kolbe Nitrile Synthesis

The most common and efficient method for the synthesis of 1-Cyanotridecane is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a tridecyl halide with a cyanide salt.[2] This Sₙ2 reaction is favored by polar aprotic solvents, which solvate the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion.[3]

Experimental Protocol: Synthesis of 1-Cyanotridecane from 1-Bromotridecane

This protocol details the synthesis of 1-Cyanotridecane from 1-bromotridecane and sodium cyanide in a polar aprotic solvent.

Materials:

-

1-Bromotridecane (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromotridecane in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Washing: Wash the combined organic layers with brine to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 1-Cyanotridecane.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of 1-Cyanotridecane.

Spectroscopic Characterization

Accurate characterization of 1-Cyanotridecane is crucial for confirming its identity and purity. The following are the expected spectroscopic data and protocols for analysis.

Infrared (IR) Spectroscopy

The nitrile group (-C≡N) has a characteristic sharp and intense absorption in the IR spectrum, making it easily identifiable.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small drop of 1-Cyanotridecane on the ATR crystal.

-

Acquire the sample spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) | Reference |

| C-H (sp³) | 2850-2960 | [4] |

| C≡N (Nitrile) | 2240-2260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

Protocol: NMR Spectroscopy

-

Dissolve a small amount of 1-Cyanotridecane in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| ~2.3 | Triplet | 2H | -CH₂-CN | [5] |

| ~1.6 | Multiplet | 2H | -CH₂-CH₂-CN | [5] |

| ~1.2-1.4 | Multiplet | 20H | -(CH₂)₁₀- | [5] |

| ~0.9 | Triplet | 3H | -CH₃ |[5] |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| ~119 | -C≡N | [6] |

| ~32 | -CH₂- | [3] |

| ~29 | -CH₂- | [3] |

| ~22 | -CH₂- | [3] |

| ~17 | -CH₂-CN | [6] |

| ~14 | -CH₃ |[3] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 1-Cyanotridecane and confirming its molecular weight.

Protocol: GC-MS Analysis

-

Prepare a dilute solution of 1-Cyanotridecane in a volatile organic solvent (e.g., dichloromethane).

-

Inject the sample into the GC-MS system.

-

Run a suitable temperature program to ensure good separation.

Expected GC-MS Data:

| Parameter | Value |

|---|---|

| Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z = 209.37 |

Applications in Research and Development

The nitrile functional group is a versatile synthetic handle that can be converted into various other functional groups, making 1-Cyanotridecane a valuable intermediate in organic synthesis.[7]

-

Synthesis of Primary Amines: The nitrile group can be readily reduced to a primary amine (tetradecylamine) using reducing agents like lithium aluminum hydride (LiAlH₄). These long-chain primary amines are precursors to surfactants, corrosion inhibitors, and quaternary ammonium compounds.

-

Synthesis of Carboxylic Acids: 1-Cyanotridecane can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid (myristic acid), a saturated fatty acid with applications in the cosmetic and pharmaceutical industries.

-

Pharmaceutical Intermediates: The introduction of a long alkyl chain can modify the lipophilicity of a drug molecule, potentially improving its pharmacokinetic properties.[8] 1-Cyanotridecane can serve as a building block for the synthesis of complex molecules with potential biological activity.

-

Polymer Science: Nitrile-containing monomers and polymers exhibit enhanced thermal stability and chemical resistance.[1] Long-chain nitriles can be incorporated into polymer backbones to modify their properties.

Caption: Key synthetic transformations of 1-Cyanotridecane.

Safety and Handling

-

Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis. All handling should be performed in a well-ventilated chemical fume hood.[2][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

-

Caption: Recommended safety workflow for handling 1-Cyanotridecane.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. mdpi.com [mdpi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of Tetradecanenitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tetradecanenitrile (also known as myristonitrile). While specific quantitative solubility data for this long-chain aliphatic nitrile is not extensively documented in publicly available literature, this document elucidates the fundamental principles governing its solubility. We present a detailed qualitative solubility profile, a robust experimental protocol for the quantitative determination of its solubility, and an introduction to predictive methodologies using Hansen Solubility Parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in various organic media.

Introduction: Understanding this compound

This compound (C₁₄H₂₇N) is a long-chain aliphatic nitrile characterized by a 14-carbon alkyl chain and a terminal nitrile (-C≡N) functional group.[1] This structure imparts a dual nature to the molecule: a large, nonpolar hydrocarbon tail and a polar nitrile head. The overall molecular properties are dominated by the long alkyl chain, rendering this compound a nonpolar, hydrophobic compound. Understanding its solubility is crucial for a wide range of applications, including its use as a synthetic intermediate, a component in formulations, and in the study of self-assembling systems.

The nitrile group is polar, with a linear N-C-C geometry reflecting the sp hybridization of the triply bonded carbon.[2] This polarity leads to significant dipole-dipole interactions between nitrile molecules.[3] However, in this compound, the influence of the long, nonpolar alkyl chain significantly outweighs the polarity of the nitrile group, dictating its overall solubility behavior.

Core Principles and Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, this principle predicts high solubility in nonpolar and weakly polar organic solvents and poor solubility in highly polar solvents.

Intermolecular Forces at Play:

-

This compound (Solute): The primary intermolecular forces are van der Waals dispersion forces due to the long alkyl chain. The nitrile group contributes dipole-dipole interactions.

-

Solvents: Solvents can be broadly categorized by their primary intermolecular forces:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Dominated by van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Exhibit both van der Waals forces and significant dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Characterized by van der Waals forces, dipole-dipole interactions, and strong hydrogen bonding capabilities.

-

Predicted Qualitative Solubility of this compound:

| Solvent Category | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High | Strong van der Waals interactions between the alkyl chain of this compound and the solvent molecules. |

| Nonpolar Aromatic | Toluene, Benzene | High | Favorable van der Waals and potential weak π-stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | High | Good balance of dispersion forces and moderate polarity to interact with both the alkyl chain and the nitrile group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The solvent's dipole can interact with the nitrile group, while its organic portion interacts with the alkyl chain. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network of the alcohol is disrupted by the large nonpolar tail of this compound, making dissolution less favorable.[5] Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol). |

| Highly Polar Protic | Water | Insoluble | The energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the large hydrophobic this compound molecule.[3] |

Quantitative Determination of this compound Solubility: A Gravimetric Approach

Given the scarcity of published quantitative data, a reliable experimental protocol is essential. The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid solvent.[6][7]

Causality Behind Experimental Choices

The gravimetric method is selected for its simplicity, high accuracy, and the minimal requirement for specialized instrumentation.[8] The core principle is to create a saturated solution at a specific temperature, take a known mass of that solution, evaporate the solvent, and then weigh the remaining solute. This direct measurement of mass provides a robust and reliable solubility value. Temperature control is critical as solubility is highly temperature-dependent.

Step-by-Step Experimental Protocol

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C) in g/100 g of solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled water bath or incubator

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Glass syringe with a filter attachment (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid at the bottom of the vial.

-

Place a magnetic stir bar in the vial, cap it tightly to prevent solvent evaporation, and place it in the temperature-controlled bath set to the desired temperature.

-

Allow the mixture to equilibrate for at least 24 hours with continuous stirring to ensure the solution is fully saturated.

-

-

Sample Collection:

-

Turn off the stirrer and allow the undissolved solid to settle for at least one hour, ensuring the vial remains in the temperature-controlled bath.

-

Carefully draw a known volume (e.g., 5-10 mL) of the clear supernatant into the pre-warmed (to the experimental temperature) glass syringe fitted with a filter. This prevents the transfer of any solid particles and avoids premature crystallization due to temperature changes.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Immediately record the total weight of the evaporation dish and the saturated solution.

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate at room temperature. For higher boiling point solvents, gentle heating in a vacuum oven may be necessary.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Data Calculation:

-

Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of dissolved this compound: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of the solvent: (Mass of saturated solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of this compound solubility.

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[9] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.[10]

While the exact HSP for this compound is not published, it can be estimated based on its structure. It is expected to have a high δD value due to its long alkyl chain, a moderate δP value from the nitrile group, and a low δH value as it cannot donate hydrogen bonds. By comparing these estimated parameters to the known HSP of various solvents, a more refined prediction of solubility can be made.[11][12]

Logical Relationship of Solubility Factors

Caption: Key factors influencing the solubility of this compound.

Safety and Handling

As a long-chain aliphatic nitrile, this compound is generally considered less toxic than its short-chain, more volatile counterparts.[13] However, appropriate safety precautions must always be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and nitrile gloves.[14]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors, especially if heated.[15] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While quantitative data is sparse, a strong predictive understanding can be achieved by applying the "like dissolves like" principle, which indicates high solubility in nonpolar and moderately polar solvents. For precise applications, the provided gravimetric experimental protocol offers a reliable method for generating quantitative solubility data. For advanced formulation and process design, the use of Hansen Solubility Parameters can provide further predictive insights. Adherence to proper safety protocols is essential when handling this and any chemical compound.

References

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 13. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. dspace.mit.edu [dspace.mit.edu]

Spectroscopic data for Tetradecanenitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Tetradecanenitrile

Authored by: A Senior Application Scientist

Introduction: The Molecular Blueprint of this compound

This compound, also known as Myristonitrile, is a long-chain aliphatic nitrile with the chemical formula C₁₄H₂₇N.[1][2][3] With a molecular weight of approximately 209.37 g/mol , this compound serves as a valuable model for understanding the physicochemical properties of fatty nitriles, which are relevant in fields ranging from lubricant chemistry to the synthesis of pharmaceuticals and fragrances.[3]

The unambiguous identification and structural verification of such a molecule are paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques provide the molecular-level interrogation necessary for this confirmation. This guide presents a comprehensive analysis of this compound using three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our approach is not merely to present data but to provide a field-proven perspective on why specific experimental choices are made and how the resulting data coalesce into a definitive structural assignment.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

The Principle of IR Analysis for Nitriles

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.

For this compound, the primary diagnostic feature is the carbon-nitrogen triple bond (C≡N) of the nitrile functional group.[4] This bond is relatively polar and its stretching vibration produces a strong, sharp absorption band in a region of the spectrum that is typically free from other common functional group signals.[4][5] Saturated aliphatic nitriles exhibit this C≡N stretch in the 2240-2260 cm⁻¹ range.[4][5] The high polarity of the C≡N bond leads to a significant change in dipole moment during vibration, resulting in a characteristically intense peak that is easy to identify.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most efficient and common sampling technique, requiring minimal sample preparation and eliminating the need for traditional salt plates (KBr, NaCl).

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the final infrared spectrum (Absorbance vs. Wavenumber). The previously collected background spectrum is automatically subtracted.

Workflow for IR Analysis

Caption: Workflow for ATR-FTIR analysis of this compound.

Data Interpretation: this compound IR Spectrum

The IR spectrum of this compound is dominated by absorptions corresponding to its aliphatic chain and its terminal nitrile group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2925 - 2960 | Strong | C-H (Alkyl) | Asymmetric Stretch |

| 2855 - 2870 | Strong | C-H (Alkyl) | Symmetric Stretch |

| 2245 - 2255 | Strong, Sharp | C≡N (Nitrile) | Stretch |

| 1465 | Medium | -CH₂- | Scissoring (Bend) |

| 1375 | Weak | -CH₃ | Symmetric Bend |

Data synthesized from NIST and general spectroscopic principles.[5][6]

The most crucial peak is the strong, sharp absorption observed around 2250 cm⁻¹, which is unequivocally assigned to the C≡N stretching vibration, confirming the presence of the nitrile functional group.[4][5] The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the long methylene (-CH₂-) and terminal methyl (-CH₃) groups of the tetradecyl chain.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

The Principle of NMR Analysis

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Nuclei are placed in a strong magnetic field and irradiated with radio waves, causing them to absorb energy at specific frequencies (resonances). The exact resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus, allowing us to map the molecule's connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR and is used by the spectrometer to "lock" the magnetic field. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The sample tube is placed in the NMR probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity, which is critical for high resolution.

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. A 90° pulse is typically used to excite the nuclei.

-

¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Since ¹³C has a low natural abundance and is less sensitive than ¹H, more scans are required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Data Interpretation: this compound NMR Spectra

¹H NMR Spectrum (300 MHz, CDCl₃)

The ¹H NMR spectrum is consistent with a long, unbranched alkyl chain attached to an electron-withdrawing group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.33 | Triplet (t) | 2H | -CH₂-CN (C2) | Protons are deshielded by the adjacent electron-withdrawing nitrile group. The triplet pattern arises from coupling to the two neighboring C3 protons. |

| ~ 1.65 | Multiplet (m) | 2H | -CH₂-CH₂-CN (C3) | These protons are adjacent to both the C2 and C4 methylene groups, resulting in a complex splitting pattern. |

| ~ 1.26 | Broad Singlet/Multiplet | ~20H | -(CH₂)₁₀- (C4-C13) | The protons of the long methylene chain are in very similar electronic environments, causing their signals to overlap into a large, broad peak. |

| ~ 0.88 | Triplet (t) | 3H | -CH₃ (C14) | This is the terminal methyl group. The signal is split into a triplet by the two adjacent C13 protons. |

Chemical shifts are typical for long-chain nitriles and may vary slightly based on solvent and concentration.[5][7]

¹³C NMR Spectrum (75 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 119.8 | -C≡N (C1) | The nitrile carbon appears in its characteristic region of the spectrum (110-125 ppm).[5] It is often a lower intensity peak due to its long relaxation time and lack of attached protons. |

| ~ 31.9 - 22.7 | -(CH₂)₁₂- (C3-C14) | The carbons of the long alkyl chain appear in a cluster. Carbons closer to the ends of the chain (C3, C13, C14) can often be resolved, while the central carbons (C4-C12) may overlap. |

| ~ 17.1 | -CH₂-CN (C2) | The carbon directly attached to the nitrile group is deshielded relative to the other methylene carbons. |

| ~ 14.1 | -CH₃ (C14) | The terminal methyl carbon is the most upfield (shielded) signal, typical for an sp³ carbon at the end of a chain. |

Chemical shifts are typical values and can be influenced by the solvent.[5][8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

The Principle of GC-MS Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this analysis, Gas Chromatography (GC) is coupled with MS. The GC separates the components of a mixture in time before they enter the mass spectrometer. In Electron Ionization (EI) MS, the separated molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺•). This ion, along with fragment ions formed from its decomposition, are then separated by their m/z ratio and detected.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at approximately 1 mg/mL.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate compounds based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

-

EI Ionization: As molecules elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Data Interpretation: this compound Mass Spectrum

The EI mass spectrum provides the molecular weight and structural information from characteristic fragmentation patterns.

| m/z Value | Relative Abundance | Assignment | Interpretation |

| 209 | Low | [M]⁺• | Molecular Ion |

| 208 | Low | [M-1]⁺ | Loss of H• |

| 97, 83, 69, 55, 43, 41 | High | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ | Alkyl Chain Fragmentation |

Fragmentation data synthesized from the NIST Mass Spectrometry Data Center and general MS principles.[1][3][9]

Conclusion: A Unified Spectroscopic Portrait

-

IR Spectroscopy provides the definitive functional group identification, with the sharp, intense absorption near 2250 cm⁻¹ confirming the presence of the nitrile group .

-

NMR Spectroscopy maps the complete carbon-hydrogen framework. ¹H NMR confirms the long alkyl chain, the specific environment of the protons adjacent to the nitrile, and the terminal methyl group, while ¹³C NMR confirms the presence of 14 distinct carbon environments, including the characteristic nitrile carbon at ~120 ppm.

-

Mass Spectrometry validates the molecular weight of 209 amu via the molecular ion peak. Furthermore, the fragmentation pattern, characterized by a series of losses of 14 amu (-CH₂-), corroborates the presence of a long, unbranched aliphatic chain .

Together, these self-validating systems of analysis provide a comprehensive and trustworthy spectroscopic signature for this compound, essential for any researcher or drug development professional working with this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. fiveable.me [fiveable.me]

- 6. This compound [webbook.nist.gov]

- 7. ukisotope.com [ukisotope.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of High-Purity Tetradecanenitrile

Introduction: The Significance of High-Purity Tetradecanenitrile in Advanced Research and Development

This compound, also known as myristonitrile, is a long-chain aliphatic nitrile that serves as a critical intermediate in the synthesis of a diverse array of organic molecules. Its C14 backbone and reactive nitrile functionality make it a valuable building block in the pharmaceutical, agrochemical, and surfactant industries. In the realm of drug development, the nitrile group is a key pharmacophore that can modulate a molecule's physicochemical properties, enhance binding affinity to target proteins, and improve metabolic stability.[1][2][3] The synthesis of high-purity this compound is therefore a crucial first step in the development of novel therapeutics and other advanced materials. This guide provides an in-depth exploration of the most effective synthetic pathways to high-purity this compound, offering detailed protocols, mechanistic insights, and strategies for purification and analysis, tailored for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several key pathways, each with its own set of advantages and considerations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. This guide will focus on two of the most reliable and widely applicable methods: the nucleophilic substitution of an alkyl halide with a cyanide salt and the dehydration of a primary amide.

Pathway 1: Nucleophilic Substitution of 1-Bromotridecane with Potassium Cyanide

This classic SN2 reaction is a robust and high-yielding method for the synthesis of nitriles. The reaction involves the displacement of a bromide ion from 1-bromotridecane by a cyanide nucleophile. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical for this reaction as it effectively solvates the potassium cation, leaving the cyanide anion more nucleophilic and reactive.

Reaction Mechanism:

SN2 mechanism for this compound synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add finely powdered potassium cyanide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

-

Initiation: While stirring under a nitrogen atmosphere, add 1-bromotridecane (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Pathway 2: Dehydration of Tetradecanamide

The dehydration of a primary amide, tetradecanamide, offers an alternative route to this compound. This method is particularly useful if tetradecanamide is a more readily available starting material. The reaction is typically carried out using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Reaction Mechanism with P₂O₅:

Dehydration of Tetradecanamide to this compound.

-

Reaction Setup: In a round-bottom flask, thoroughly mix tetradecanamide (1.0 equivalent) with phosphorus pentoxide (1.5 equivalents).

-

Reaction: Heat the mixture under a vacuum (or with a distillation setup to remove the product as it forms) to 180-200°C. The this compound will distill over as it is formed.

-

Purification: Collect the distillate, which is crude this compound. Further purification is typically required.

Purification of this compound to High Purity

Achieving high purity is paramount for applications in drug development and materials science. The primary method for purifying this compound is fractional vacuum distillation .[4][5][6][7] This technique is ideal for separating high-boiling point liquids that are sensitive to high temperatures. By reducing the pressure, the boiling point of this compound is lowered, preventing thermal decomposition.

Experimental Protocol: Fractional Vacuum Distillation of this compound

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and a collection flask. Ensure all glassware is dry and the joints are well-sealed.

-

Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Vacuum Application: Gradually apply a vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

| Property | Value |

| Boiling Point (at 760 mmHg) | 306.3°C[8] |

| Boiling Point (at reduced pressure) | 125-137°C at 10 mmHg (estimated) |

| Melting Point | 19°C[8] |

Analytical Methods for Purity Assessment

To ensure the final product meets the stringent requirements for high-purity applications, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound. It provides both quantitative information about the purity and qualitative identification of any impurities present.

-

Column: A non-polar capillary column (e.g., DB-5ms).[9]

-

Carrier Gas: Helium.[9]

-

Injector Temperature: 250°C.[9]

-

Oven Program: A temperature gradient starting from a lower temperature (e.g., 75°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the separation of any potential impurities.[9]

-

Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is another valuable technique for purity determination, especially for less volatile impurities.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with a modifier like formic acid for better peak shape.[10]

-

Detector: UV detector (if the impurities have a chromophore) or a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Conclusion

The synthesis of high-purity this compound is an essential undertaking for researchers in the pharmaceutical and chemical industries. By carefully selecting the appropriate synthetic pathway and employing rigorous purification and analytical techniques, it is possible to obtain this valuable intermediate in the high purity required for demanding applications. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently produce high-quality this compound for their research and development endeavors.

References

- 1. agilent.com [agilent.com]

- 2. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]

- 3. longhope-evaporator.com [longhope-evaporator.com]

- 4. Purification [chem.rochester.edu]

- 5. longdom.org [longdom.org]

- 6. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Separation of Tetradecanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. iosrphr.org [iosrphr.org]

- 11. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to the Proper Handling and Storage of Myristonitrile

This guide provides an in-depth overview of the essential procedures for the safe handling and storage of myristonitrile (also known as tetradecanenitrile). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data, established laboratory practices, and the chemical principles that underpin these recommendations. By understanding the "why" behind each step, personnel can cultivate a proactive safety culture and mitigate the risks associated with this long-chain aliphatic nitrile.

Understanding the Chemical Personality of Myristonitrile

Myristonitrile (C₁₄H₂₇N) is a long-chain aliphatic nitrile.[1] Its chemical and physical properties are crucial in dictating its appropriate handling and storage requirements. Unlike its shorter-chain, more volatile nitrile counterparts like acetonitrile, myristonitrile's larger molecular weight and long hydrocarbon tail confer distinct characteristics.

Physicochemical Properties

A thorough understanding of myristonitrile's physical and chemical properties is the foundation of its safe handling. Key parameters are summarized in the table below.

| Property | Value | Source |

| CAS Number | 629-63-0 | [2][3] |

| Molecular Formula | C₁₄H₂₇N | [1][2][4] |

| Molecular Weight | 209.37 g/mol | [2][4] |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid.[2][3] | TCI[3] |

| Melting Point | 19 °C | |

| Boiling Point | 226-227 °C at 100 mmHg | [3] |

| Density | 0.830 g/mL | |

| Flash Point | >110 °C | [4] |

| Water Solubility | Low | |

| Vapor Pressure | 0.000787 mmHg at 20°C | [4] |

The relatively high flash point of myristonitrile suggests a lower flammability hazard compared to more volatile nitriles.[4] However, its low water solubility and vapor pressure are important considerations for spill cleanup and potential for accumulation on surfaces.[4]

Hazard Identification and Risk Assessment: A Proactive Approach

Routes of Exposure and Health Effects

-

Ingestion: Harmful if swallowed.[3][5] Ingestion can lead to systemic toxic effects.

-

Skin Contact: Causes skin irritation.[3] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation.[3]

-

Inhalation: Harmful if inhaled.[3] Due to its low vapor pressure, the risk of inhalation of vapors at room temperature is low, but this can change with heating.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for myristonitrile relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Work with myristonitrile should be conducted in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are essential in any laboratory handling myristonitrile.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following diagram outlines the logical flow for selecting appropriate PPE.

Caption: A decision-making workflow for selecting appropriate PPE for handling myristonitrile.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to ensuring the safety of laboratory personnel.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Weighing and Dispensing Protocol

-

Preparation: Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). Ensure the work area is clean and uncluttered.

-

Weighing: If myristonitrile is in a solid form, carefully weigh the required amount in a tared, sealed container to minimize dust generation. If it is a liquid, transfer it carefully using a calibrated pipette or syringe.

-

Dispensing: Dispense the weighed myristonitrile directly into the reaction vessel within a chemical fume hood.

-

Cleanup: Clean any spills immediately according to the spill response protocol (see Section 6). Decontaminate weighing utensils and the balance pan.

-

Waste Disposal: Dispose of contaminated materials in a designated hazardous waste container.

Storage and Incompatibility: Maintaining Chemical Integrity and Safety

Proper storage of myristonitrile is crucial to maintain its stability and prevent hazardous reactions.

Recommended Storage Conditions

-

Temperature: Store in a cool, dry place.[3]

-

Container: Keep in a tightly closed container in a dry and well-ventilated place.[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Chemical Incompatibilities

Myristonitrile's nitrile group is susceptible to reaction with a variety of reagents. The following diagram illustrates the primary incompatibilities.

Caption: A diagram illustrating the key chemical incompatibilities of myristonitrile.

Causality of Incompatibilities:

-

Strong Acids: Nitriles can undergo acid-catalyzed hydrolysis to form carboxylic acids and ammonium salts.[7][8] This reaction can be exothermic.

-

Strong Bases: In the presence of strong bases, nitriles can be hydrolyzed to form a carboxylate salt and ammonia.[7][8] This reaction can also be exothermic and may lead to a dangerous pressure buildup if the reaction is not properly controlled.

-

Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous and potentially explosive reactions.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of an accidental release or exposure.

Spill Response Protocol

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify your supervisor and institutional safety office.

-

Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

-

Contain (if safe to do so): For small spills, and if you are trained and have the appropriate spill kit, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Cleanup: Wearing appropriate PPE (including respiratory protection if necessary), carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Ventilate: Ensure the area is well-ventilated.

First Aid Measures

The following first aid measures should be taken in the event of exposure. Seek immediate medical attention in all cases of significant exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. shop.richardsonrfpd.com [shop.richardsonrfpd.com]

- 3. acess.nl [acess.nl]

- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Myeloperoxidase-catalyzed oxidation of chloroacetonitrile to cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walchem.com [walchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Discovery and History of Long-Chain Nitriles

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the discovery and history of long-chain nitriles. It is structured to offer not just a chronological account, but also a deep dive into the foundational synthetic methodologies, analytical techniques, and the evolving understanding of the significance of these molecules, from the interstellar medium to terrestrial life and industrial applications.

Section 1: The Genesis of Nitrile Chemistry: Early Discoveries and Fundamental Syntheses

The story of long-chain nitriles is intrinsically linked to the broader history of nitrile chemistry. The first compound in the nitrile homologous series to be synthesized was hydrogen cyanide, prepared by C. W. Scheele in 1782.[1] This was followed by the preparation of the pure, albeit highly toxic and volatile, acid by J. L. Gay-Lussac in 1811.[1] The synthesis of benzonitrile from ammonium benzoate by Hermann Fehling in 1844 was a pivotal moment, as it provided enough material for substantive chemical research and led to Fehling coining the term "nitrile" for this class of compounds.[1]

These early discoveries laid the groundwork for the development of general synthetic methods for nitriles, which were later adapted for the synthesis of their long-chain aliphatic counterparts. Two of the most historically significant and enduring methods are the Kolbe nitrile synthesis and the dehydration of amides.

The Kolbe Nitrile Synthesis: A Cornerstone of Carbon Chain Extension

Named after Hermann Kolbe, this method involves the reaction of an alkyl halide with a metal cyanide, representing a powerful tool for extending a carbon chain by one carbon atom.[2] This nucleophilic substitution reaction is fundamental to the synthesis of a wide array of nitriles, including those with long alkyl chains.

Causality Behind Experimental Choices: The choice of solvent and cyanide salt is critical in the Kolbe synthesis. The cyanide ion is an ambident nucleophile, meaning it can react through either the carbon or the nitrogen atom, leading to the formation of nitriles (R-CN) or isonitriles (R-NC), respectively.[3] To favor the formation of the desired nitrile, polar aprotic solvents like dimethyl sulfoxide (DMSO) are often employed.[3] These solvents solvate the metal cation, leaving the cyanide anion relatively free and promoting the SN2 attack by the more nucleophilic carbon atom on the alkyl halide.[4] The use of alkali metal cyanides, such as sodium or potassium cyanide, further encourages nitrile formation.[4]

Experimental Protocol: Kolbe Synthesis of a Long-Chain Nitrile (Illustrative)

Objective: To synthesize a long-chain nitrile from a corresponding long-chain alkyl bromide.

Materials:

-

Long-chain alkyl bromide (e.g., 1-bromododecane)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in anhydrous DMSO. Self-Validation: The use of anhydrous DMSO is crucial to prevent the hydrolysis of the cyanide salt and potential side reactions.

-

Add the long-chain alkyl bromide to the solution.

-

Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (e.g., 80-100 °C) and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Expertise & Experience: The reaction time will vary depending on the reactivity of the alkyl halide. Primary halides react more readily than secondary ones.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether multiple times. Self-Validation: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

Combine the organic extracts and wash with brine to remove any remaining DMSO and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude long-chain nitrile.

-

Purify the product by vacuum distillation or column chromatography.

Dehydration of Amides: A Classic Route to the Nitrile Functionality

Another foundational method for synthesizing nitriles is the dehydration of primary amides. This reaction involves the removal of a molecule of water from the amide to form the carbon-nitrogen triple bond. Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) have been used for this transformation.[5][6]

Causality Behind Experimental Choices: The choice of a powerful dehydrating agent is essential to drive the reaction to completion. These reagents activate the amide oxygen, converting it into a good leaving group, which facilitates the elimination of water. The reaction conditions, such as temperature and solvent, are chosen to be compatible with the dehydrating agent and the starting amide.

Experimental Protocol: Dehydration of a Long-Chain Amide using Phosphorus Pentoxide (Historical Perspective)

Objective: To synthesize a long-chain nitrile from the corresponding long-chain primary amide.

Materials:

-

Long-chain primary amide (e.g., dodecanamide)

-

Phosphorus pentoxide (P₂O₅)

-

Sand (optional, as a dispersant)

-

Standard laboratory glassware for distillation

Procedure:

-

In a dry distillation flask, thoroughly mix the long-chain primary amide with phosphorus pentoxide. An inert solid like sand can be added to ensure a more uniform mixture and prevent charring. Expertise & Experience: The ratio of amide to P₂O₅ is critical; an excess of the dehydrating agent is typically used to ensure complete reaction.

-

Heat the mixture gently at first, then more strongly, under atmospheric or reduced pressure. Self-Validation: The nitrile product is typically more volatile than the starting amide and can be collected by distillation as it forms.

-

Collect the distillate, which is the crude long-chain nitrile.

-

The crude product can be further purified by redistillation, often under vacuum to prevent decomposition at high temperatures.

Section 2: The Natural World and the Cosmos: Discovery of Long-Chain Nitriles Beyond the Flask

While early chemists were developing synthetic routes to nitriles, nature had long been producing a diverse array of these compounds. The discovery of long-chain nitriles in natural sources has significantly expanded our understanding of their biological roles and origins.

Long-Chain Nitriles in Terrestrial Life

Long-chain aliphatic nitriles have been identified as a class of natural products released by certain bacteria, such as Pseudomonas and Micromonospora.[7] These discoveries have revealed the involvement of nitriles in microbial chemical communication and defense mechanisms. In plants, nitriles are often found as components of cyanogenic glycosides and glucosinolates, which serve as defense compounds against herbivores.[8] The enzymatic hydrolysis of these precursors releases nitriles and other volatile compounds.

An Extraterrestrial Origin: Long-Chain Nitriles in Interstellar Space

Remarkably, the story of long-chain nitriles extends beyond our planet. A wide range of nitriles has been detected in interstellar molecular clouds, such as the Taurus Molecular Cloud (TMC-1) and G+0.693-0.027 near the center of the Milky Way.[9] These discoveries are of profound significance as nitriles are considered key molecular precursors in prebiotic chemistry, potentially playing a role in the origin of life.[10] The presence of these molecules in space suggests that the building blocks of life may be universal.

Section 3: Evolution of Synthetic Strategies for Long-Chain Nitriles

Building upon the foundational methods, the synthesis of long-chain nitriles has evolved to include more efficient, milder, and selective reactions.

From Fatty Acids to Nitriles: The Ammoxidation Process

A significant industrial method for the production of long-chain nitriles is the reaction of fatty acids with ammonia at high temperatures, often in the presence of a metal oxide catalyst.[11][12] This process, known as ammoxidation, typically proceeds in two steps: the formation of a fatty amide, followed by its dehydration to the nitrile.[13]

Causality Behind Experimental Choices: The high temperatures (250-350 °C in the liquid phase) are necessary to drive the dehydration of the intermediate amide.[12] Catalysts such as zinc oxide or alumina facilitate the reaction by providing an active surface for the dehydration step.[11] The continuous removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the nitrile.

Modern Synthetic Developments

Contemporary organic synthesis has introduced a plethora of new reagents and catalytic systems for the preparation of nitriles under milder conditions with greater functional group tolerance. These include:

-

Catalytic Dehydration of Amides: The use of transition metal catalysts and organocatalysts allows for the dehydration of amides at lower temperatures and with higher selectivity.[4]

-

Oxidative Conversion of Alcohols and Amines: Direct conversion of primary alcohols and amines to nitriles can be achieved using various oxidizing agents in the presence of a nitrogen source like ammonia.[10]

-

Biocatalytic Synthesis: The use of nitrile-synthesizing enzymes, such as aldoxime dehydratases, offers an environmentally friendly and highly selective route to nitriles under mild, aqueous conditions.[1][14]

Section 4: Analytical Characterization of Long-Chain Nitriles: A Historical Perspective

The ability to synthesize long-chain nitriles has been paralleled by the development of analytical techniques to characterize them.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

The advent of gas chromatography in the mid-20th century revolutionized the analysis of volatile and semi-volatile organic compounds, including long-chain nitriles.[15] Early applications focused on the separation of fatty acids and their derivatives, with GC providing a powerful tool for determining the purity and composition of nitrile samples. The coupling of GC with mass spectrometry (GC-MS) further enhanced analytical capabilities, allowing for the definitive identification of long-chain nitriles based on their mass spectra.

Historical Protocol: GC Analysis of Long-Chain Nitriles (Illustrative)

Objective: To separate and identify long-chain nitriles in a mixture using gas chromatography.

Instrumentation (representative of earlier technology):

-

Gas chromatograph with a flame ionization detector (FID).

-

Packed column (e.g., a non-polar phase like SE-30 on a solid support).

Procedure:

-

Sample Preparation: Dissolve the nitrile sample in a suitable volatile solvent (e.g., hexane or diethyl ether). Self-Validation: The choice of solvent is important to ensure good solubility and compatibility with the GC system.

-

Injection: Inject a small volume of the prepared sample into the heated injection port of the gas chromatograph.

-

Separation: The components of the sample are vaporized and carried by an inert gas (e.g., helium or nitrogen) through the packed column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. Expertise & Experience: The temperature of the column is a critical parameter that is optimized to achieve good separation of the long-chain nitriles.

-

Detection: As the separated components elute from the column, they are detected by the flame ionization detector, which generates a signal proportional to the amount of analyte.

-

Data Analysis: The resulting chromatogram shows a series of peaks, with the retention time of each peak being characteristic of a specific nitrile under the given analytical conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy has been a valuable tool for the structural elucidation of nitriles. The nitrile functional group exhibits a characteristic, strong, and sharp absorption band in the IR spectrum in the region of 2260-2220 cm⁻¹.[16] This distinctive peak makes the presence of a nitrile group relatively easy to identify.

Data Presentation: Characteristic IR Absorption Frequencies for Nitriles

| Nitrile Type | C≡N Stretching Frequency (cm⁻¹) |

| Saturated Aliphatic | 2260 - 2240 |

| Aromatic | 2240 - 2220 |

Historical Protocol: FTIR Analysis of a Long-Chain Nitrile (KBr Pellet Method)